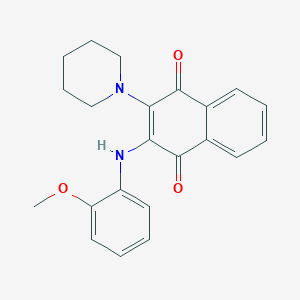

2-(2-Methoxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MMV085203 is a naphthoquinone derivative compound that has shown significant potential as an antimalarial agent. It is part of the Malaria Box, a collection of 400 compounds assembled by the Medicines for Malaria Venture to aid in the discovery of new antimalarial drugs . MMV085203 has demonstrated potent activity against both asexual and sexual stages of Plasmodium falciparum, the parasite responsible for malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMV085203 involves the reaction of 2-methoxyaniline with 3-piperidin-1-ylnaphthalene-1,4-dione. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods for MMV085203 are not widely documented, the compound’s synthesis likely follows similar principles to those used in laboratory settings, with adjustments for scale and efficiency. This includes optimizing reaction conditions and using industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

MMV085203 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: MMV085203 can also undergo reduction reactions, which may alter its chemical structure and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving MMV085203 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of MMV085203 depend on the type of reaction and the conditions used. For example, oxidation may yield different naphthoquinone derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

MMV085203 has several scientific research applications, particularly in the field of antimalarial drug development. Its potent activity against Plasmodium falciparum makes it a promising candidate for further exploration as an antimalarial agent . Additionally, the compound’s unique chemical structure and properties make it valuable for studying the mechanisms of action of antimalarial drugs and the development of drug resistance in malaria parasites .

Mechanism of Action

The mechanism of action of MMV085203 involves its interaction with the mitochondria of Plasmodium falciparum. The compound disrupts mitochondrial function, leading to the death of the parasite . Specifically, MMV085203 targets the mitochondrial electron transport chain, inhibiting the production of ATP and causing a collapse in the parasite’s energy metabolism .

Comparison with Similar Compounds

Similar Compounds

MMV085203 is structurally related to other naphthoquinone derivatives, such as GNF-Pf-3600 and atovaquone . These compounds share similar mechanisms of action and have shown potent antimalarial activity .

Uniqueness

What sets MMV085203 apart from other similar compounds is its high potency against both asexual and sexual stages of Plasmodium falciparum . This dual-stage activity makes it a valuable candidate for further development as an antimalarial drug, as it can potentially target the parasite at multiple stages of its life cycle .

Properties

Molecular Formula |

C22H22N2O3 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

2-(2-methoxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |

InChI |

InChI=1S/C22H22N2O3/c1-27-18-12-6-5-11-17(18)23-19-20(24-13-7-2-8-14-24)22(26)16-10-4-3-9-15(16)21(19)25/h3-6,9-12,23H,2,7-8,13-14H2,1H3 |

InChI Key |

SKHLQEYQHYUBHY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Methoxy-phenylamino)-quinazolin-4-ylamino]-ethanol](/img/structure/B10796438.png)

![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one](/img/structure/B10796442.png)

![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B10796444.png)

![1-(2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B10796462.png)

![2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol](/img/structure/B10796495.png)

![N-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-1H-pyrrolo[3,2-h]quinoline-2-carboxamide](/img/structure/B10796503.png)

![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796508.png)

![N'-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine](/img/structure/B10796509.png)

![2-({2-[(3,4-Dichlorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B10796510.png)

![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B10796523.png)

![10-hydroxy-3-methyl-8-propyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B10796526.png)

![2-[2-[4-(Dimethylamino)phenyl]ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796537.png)